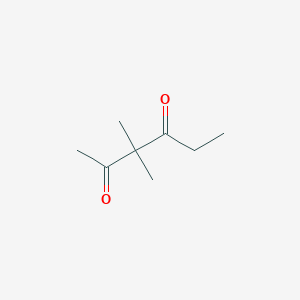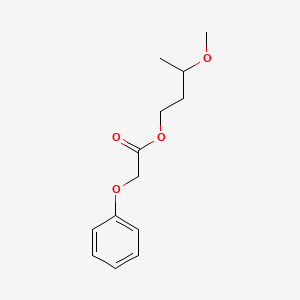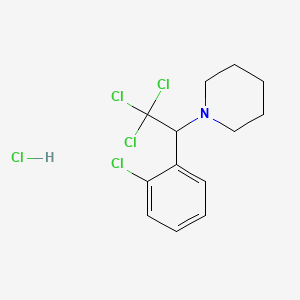![molecular formula C14H14N4S2 B14016660 1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione CAS No. 6297-52-5](/img/structure/B14016660.png)
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 4-methylphenylsulfanyl group and an ethyl chain
Méthodes De Préparation
The synthesis of 1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol and ethyl bromide.
Formation of Intermediate: The initial step involves the reaction of 4-methylthiophenol with ethyl bromide in the presence of a base like sodium hydroxide to form 2-(4-methylphenylsulfanyl)ethyl bromide.
Cyclization: The intermediate is then reacted with a purine derivative, such as 6-mercaptopurine, under basic conditions to form the desired compound, this compound.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione can be compared with other similar compounds, such as:
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Thioguanine: Another purine analog with applications in cancer therapy.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to these similar compounds.
Propriétés
Numéro CAS |
6297-52-5 |
|---|---|
Formule moléculaire |
C14H14N4S2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione |
InChI |
InChI=1S/C14H14N4S2/c1-10-2-4-11(5-3-10)20-7-6-18-9-17-13-12(14(18)19)15-8-16-13/h2-5,8-9H,6-7H2,1H3,(H,15,16) |
Clé InChI |
NJIOCLZFDMNADQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCCN2C=NC3=C(C2=S)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


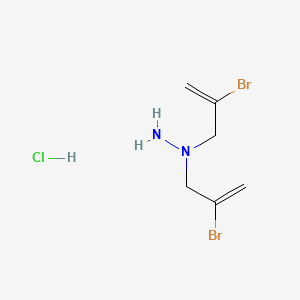
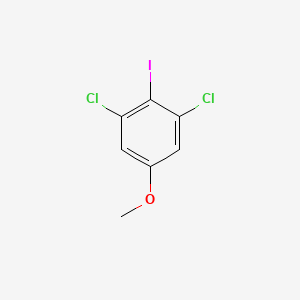
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)

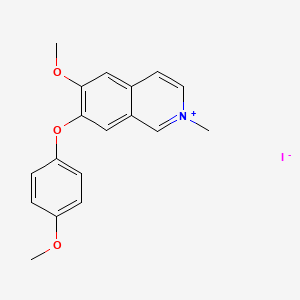
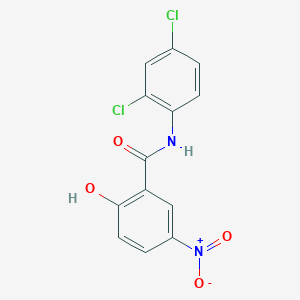
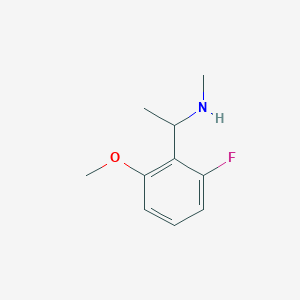
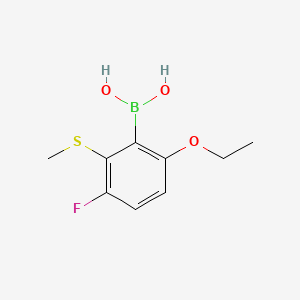
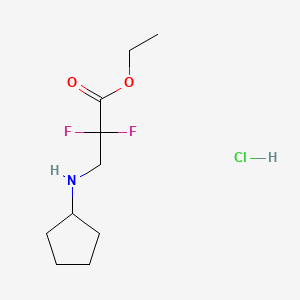
![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
